molecular formula C11H13BrMgO B13402958 magnesium;pent-4-enoxybenzene;bromide

magnesium;pent-4-enoxybenzene;bromide

Cat. No.: B13402958
M. Wt: 265.43 g/mol
InChI Key: YZGWLYOVQFAJKN-UHFFFAOYSA-M
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Description

Magnesium;pent-4-enoxybenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis for forming carbon-carbon bonds. The compound is particularly useful in various chemical reactions due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;pent-4-enoxybenzene;bromide typically involves the reaction of pent-4-enoxybenzene bromide with magnesium metal in an anhydrous ether solvent. The general reaction can be represented as follows: [ \text{C}_5\text{H}_9\text{O}\text{C}_6\text{H}_4\text{Br} + \text{Mg} \rightarrow \text{C}_5\text{H}_9\text{O}\text{C}_6\text{H}_4\text{MgBr} ]

The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the reaction of the Grignard reagent with moisture or oxygen. The magnesium metal is often activated by the addition of iodine or a small amount of bromine to initiate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers to maintain the reaction temperature and prevent the loss of volatile solvents. The reaction mixture is continuously stirred to ensure complete reaction of the magnesium metal with the organic halide .

Chemical Reactions Analysis

Types of Reactions

Magnesium;pent-4-enoxybenzene;bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;pent-4-enoxybenzene;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;pent-4-enoxybenzene;bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers in other molecules. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks electrophilic sites such as carbonyl groups. This leads to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Magnesium;pent-4-enoxybenzene;bromide can be compared with other Grignard reagents such as:

Conclusion

This compound is a versatile and valuable compound in organic synthesis, offering a range of applications in various scientific fields. Its ability to form carbon-carbon bonds makes it an essential tool for chemists and researchers.

Properties

Molecular Formula

C11H13BrMgO

Molecular Weight

265.43 g/mol

IUPAC Name

magnesium;pent-4-enoxybenzene;bromide

InChI

InChI=1S/C11H13O.BrH.Mg/c1-2-3-7-10-12-11-8-5-4-6-9-11;;/h2,5-6,8-9H,1,3,7,10H2;1H;/q-1;;+2/p-1

InChI Key

YZGWLYOVQFAJKN-UHFFFAOYSA-M

Canonical SMILES

C=CCCCOC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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